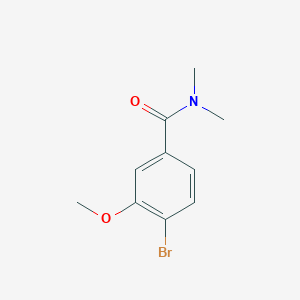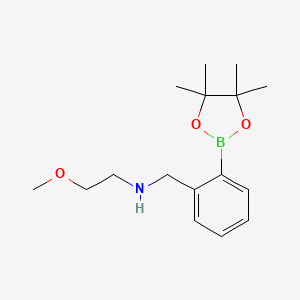![molecular formula C11H15Cl2NO2 B1421362 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride CAS No. 1221723-20-1](/img/structure/B1421362.png)
4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride
Vue d'ensemble
Description
4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride (4-CMABH) is a synthetic compound that has been widely studied for its various applications in scientific research. It has been used in the synthesis of various compounds, as a tool for studying biochemical and physiological effects, and for its applications in lab experiments.
Applications De Recherche Scientifique
Molecular Structure and Spectroscopic Studies
Research on derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride focuses on understanding their molecular structure and spectroscopic properties. Studies include the use of vibrational spectroscopy and quantum chemical calculations to analyze the molecular structure, vibrational spectra, and electronic properties of compounds similar to 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride (Vanasundari, Balachandran, Kavimani, & Narayana, 2018). This research helps in understanding the stability, reactivity, and potential applications of these compounds.
Nonlinear Optical Materials
Some studies have found that derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride may be good candidates for nonlinear optical materials. This is due to their electronic properties and dipole moments, which are important characteristics for materials used in nonlinear optics (Vanasundari, Balachandran, Kavimani, & Narayana, 2017).
Crystal Engineering
In crystal engineering, derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride, like baclofen, are used to study the formation of multicomponent crystals. This research explores the conformation and protonation properties of the baclofen moiety and how it interacts with other molecules (Báthori & Kilinkissa, 2015).
Synthesis of Derivatives
Studies also focus on the synthesis of derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride, exploring various methods and their advantages. This research contributes to the development of new pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Antimicrobial Activity
Some derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride exhibit antimicrobial activity. Research in this area explores the potential of these compounds to act against various microorganisms, which could have implications for developing new antimicrobial agents (Mickevičienė et al., 2015).
Corrosion Inhibition
Derivatives of 4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride are also studied for their potential as corrosion inhibitors. This research is significant for industrial applications, particularly in protecting metals from corrosion in acidic environments (Gupta et al., 2017).
Propriétés
IUPAC Name |
4-[(2-chlorophenyl)methylamino]butanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO2.ClH/c12-10-5-2-1-4-9(10)8-13-7-3-6-11(14)15;/h1-2,4-5,13H,3,6-8H2,(H,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCPODQHATAXDEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCCC(=O)O)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(2-Chlorophenyl)methyl]amino}butanoic acid hydrochloride | |
CAS RN |
1221723-20-1 | |
| Record name | Butanoic acid, 4-[[(2-chlorophenyl)methyl]amino]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1221723-20-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















![(2-[(Methylamino)sulfonyl]phenyl)boronic acid](/img/structure/B1421301.png)